3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two bromine atoms at positions 3 and 5, and an oxolan-2-ylmethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole typically involves the bromination of 1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Scientific Research Applications
3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical biology: It is utilized in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromine atoms and the triazole ring contribute to its reactivity and binding affinity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an oxolan-2-ylmethyl group.
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Similar structure but with a phenyl group instead of an oxolan-2-ylmethyl group.
Uniqueness
3,5-Dibromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazole is unique due to the presence of the oxolan-2-ylmethyl group, which can impart different physical and chemical properties compared to other similar compounds. This group can influence the compound’s solubility, reactivity, and potential biological activity .
Properties
IUPAC Name |
3,5-dibromo-1-(oxolan-2-ylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c8-6-10-7(9)12(11-6)4-5-2-1-3-13-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGSVWCIAXVUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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